Fenquizone
Overview
Description
Fenquizone is a diuretic belonging to the class of low-ceiling sulfonamide diuretics. It is primarily used in the treatment of oedema and hypertension. The chemical structure of this compound is characterized by a quinazoline ring system, which is a fused heterocyclic compound containing nitrogen atoms .
Mechanism of Action
Target of Action
Fenquizone is a diuretic, part of the class of low-ceiling sulfonamide diuretics .
Mode of Action
As a sulfonamide diuretic, it is believed to act by blocking the reabsorption of sodium in the proximal tubule and the ascending branch of the loop of henle .
Biochemical Pathways
Quinazolinone derivatives, which include this compound, have been shown to exhibit a broad spectrum of antimicrobial, antitumor, antifungal, and cytotoxic activities .
Pharmacokinetics
This compound has properties similar to the thiazides. The plasma half-life is approximately 17 hours. The apparent volume of distribution averaged 686L and renal clearance is 7.2 L/h .
Biochemical Analysis
Biochemical Properties
Fenquizone is a small molecule with a chemical formula of C14H12ClN3O3S . It is a full agonist of the GLP-1 receptor and shares 97% of its amino acid sequence identity with human GLP-1 . Unlike human GLP-1, this compound binds reversibly to serum albumin, which increases its resistance to enzymatic degradation and extends its half-life .
Cellular Effects
It is known that this compound may increase the excretion rate of certain substances, which could result in a lower serum level and potentially a reduction in efficacy .
Molecular Mechanism
It is known that this compound may interact with various substances, potentially influencing their excretion rates
Metabolic Pathways
It is known that this compound may interact with various substances, potentially influencing their excretion rates
Preparation Methods
The synthesis of Fenquizone involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzamide with benzoyl chloride to form the quinazoline ring. This is followed by sulfonation to introduce the sulfonamide group. The reaction conditions typically involve the use of acid chlorides, anhydrides, and formates to achieve the desired quinazoline derivatives .
Chemical Reactions Analysis
Fenquizone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydroquinazoline derivatives.
Substitution: Substitution reactions can occur at the sulfonamide group or the aromatic ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions are typically quinazoline and dihydroquinazoline derivatives .
Scientific Research Applications
Fenquizone has a broad spectrum of scientific research applications:
Comparison with Similar Compounds
Fenquizone is structurally related to other quinazoline-based diuretics such as metolazone and quinethazone. These compounds share similar diuretic properties but differ in their chemical structures and specific pharmacological activities. For example:
Metolazone: Another quinazoline-based diuretic with similar diuretic effects but different pharmacokinetics.
Quinethazone: A related compound with similar therapeutic uses but distinct chemical properties.
This compound is unique due to its specific quinazoline structure and its particular efficacy in treating oedema and hypertension.
Properties
IUPAC Name |
7-chloro-4-oxo-2-phenyl-2,3-dihydro-1H-quinazoline-6-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3S/c15-10-7-11-9(6-12(10)22(16,20)21)14(19)18-13(17-11)8-4-2-1-3-5-8/h1-7,13,17H,(H,18,19)(H2,16,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDTUXMDTSTPQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2NC3=CC(=C(C=C3C(=O)N2)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864933 | |
Record name | 7-Chloro-4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10864933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20287-37-0 | |
Record name | Fenquizone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20287-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenquizone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020287370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenquizone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13708 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 7-Chloro-4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10864933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fenquizone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.702 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENQUIZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ1U13R8IK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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